molecular formula C8H10Cl2FN3 B1390225 [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride CAS No. 1216862-84-8

[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B1390225
CAS No.: 1216862-84-8
M. Wt: 238.09 g/mol
InChI Key: BNAYMHMLRWAORU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 5-fluoro-1H-benzimidazole with formaldehyde and ammonium chloride to form the intermediate [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .

Comparison with Similar Compounds

[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse reactions and exhibit a range of biological activities, making it a valuable subject of research and industrial applications.

Properties

IUPAC Name

(6-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3.2ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;;/h1-3H,4,10H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAYMHMLRWAORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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